molecular formula C18H14NO4P B4354317 2-(diphenylphosphoryl)-6-nitrophenol

2-(diphenylphosphoryl)-6-nitrophenol

Cat. No.: B4354317
M. Wt: 339.3 g/mol
InChI Key: CSMLPTNBZLGGBF-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-6-nitrophenol is a phosphorylated nitroaromatic compound featuring a phenol core substituted with a diphenylphosphoryl group at position 2 and a nitro group at position 4. Its structure combines electron-withdrawing substituents (phosphoryl and nitro groups), which enhance acidity and coordination capabilities. This compound is synthesized via phosphorylation reactions, often involving phosphine oxide intermediates .

Primary applications include its role as an extractant for f-block elements (e.g., U(VI), Th(IV), and lanthanides) in nuclear waste processing. Quantum-chemical modeling and X-ray diffraction studies confirm its ability to form stable complexes with metal ions, driven by the phosphoryl group’s strong Lewis basicity and the nitro group’s electron-withdrawing effects .

Properties

IUPAC Name

2-diphenylphosphoryl-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14NO4P/c20-18-16(19(21)22)12-7-13-17(18)24(23,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMLPTNBZLGGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 2-(diphenylphosphoryl)-6-nitrophenol with analogous phenolic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties Applications
This compound C₁₈H₁₄NO₄P 339.28 -POPh₂ (2), -NO₂ (6) High acidity (pKa ~3–4), lipophilic Metal extraction
2-Chloro-6-nitrophenol C₆H₄ClNO₃ 173.55 -Cl (2), -NO₂ (6) Moderate acidity (pKa ~4–5), polar Synthesis intermediate
2-(tert-Butyl)-6-nitrophenol C₁₀H₁₃NO₃ 195.22 -C(CH₃)₃ (2), -NO₂ (6) Lower acidity (pKa ~6–7), hydrophobic Organic synthesis
2-Amino-4-nitrophenol C₆H₆N₂O₃ 154.12 -NH₂ (2), -NO₂ (4) Weak acidity (pKa ~7–8), amphoteric Dye/pharmaceutical precursor

Key Observations :

  • Acidity: The phosphoryl group in the target compound enhances acidity compared to tert-butyl or amino substituents. For example, this compound (pKa ~3–4) is significantly more acidic than 2-(tert-butyl)-6-nitrophenol (pKa ~6–7) due to the strong electron-withdrawing nature of -POPh₂ .
  • Lipophilicity : Bulky substituents like -POPh₂ and -C(CH₃)₃ increase solubility in organic solvents (e.g., 1,2-dichloroethane), favoring metal extraction applications. In contrast, polar groups (-Cl, -NH₂) reduce lipophilicity .
Functional Group Impact on Metal Extraction Efficiency
  • Phosphoryl vs. Chloro Groups: The phosphoryl group’s strong electron-donating ability enables superior coordination with f-block metals compared to chloro-substituted analogs. For instance, this compound achieves >90% extraction efficiency for U(VI) at pH 2, while 2-chloro-6-nitrophenol shows negligible extraction under similar conditions .
  • Amino vs. Phosphoryl Groups: Amino-substituted nitrophenols (e.g., 2-amino-4-nitrophenol) exhibit pH-dependent solubility but lack the coordination strength required for selective metal extraction, limiting their utility in separation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(diphenylphosphoryl)-6-nitrophenol
Reactant of Route 2
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2-(diphenylphosphoryl)-6-nitrophenol

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